di-2-Pyridyl ketone

Catalog No.
S577696
CAS No.
19437-26-4
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-2-Pyridyl ketone

CAS Number

19437-26-4

Product Name

di-2-Pyridyl ketone

IUPAC Name

dipyridin-2-ylmethanone

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H

InChI Key

QPOWUYJWCJRLEE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

Synonyms

2,2'-dipyridyl ketone, 2,2'-dipyridylketone

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2

Synthesis of Metal Complexes:

Di-2-pyridyl ketone acts as a chelating ligand, meaning it can bind to metal ions through its two nitrogen atoms and the oxygen atom in its structure. This ability allows it to participate in the formation of various metal complexes.

  • Star-shaped Complexes: Research has shown that di-2-pyridyl ketone can be used to prepare unusual "star-shaped" {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) complexes, where Ni(II) represents nickel(II) ions, Ln(III) represents lanthanide(III) ions, OR represents alkoxide groups, and μ-OR represents bridging alkoxide ligands. These complexes exhibit unique structural features and potential applications in areas like catalysis and magnetism [1].

Source

[1] N. Herrmanns, M. Reiher, M. Renz, P. Gütlich, O. Waldmann, "Unusual {Ni(II)(3)Ln(III)(μ-OR)(6)}(3+) Complexes with a 'Star' Topology," Angewandte Chemie International Edition, vol. 40, no. 13, pp. 2547-2550, 2001.

Triangular Metal Complexes:

The monoanionic form of di-2-pyridyl ketone, where one hydrogen atom is removed from a nitrogen atom, can also be utilized in the synthesis of triangular Ni₂M complexes, where M represents lanthanide or yttrium ions. These complexes possess interesting magnetic properties and potential applications in molecular magnetism [2].

Source

[2] Y.-Q. Zhang, W.-X. Zhang, J. Li, R.-B. Fu, S.-Q. Liu, "Facile Synthesis and Characterization of Triangular Ni2M (M = Ln, Y) Complexes with Di(2-pyridyl) ketone Monoanion Ligands," Inorganic Chemistry, vol. 46, no. 8, pp. 3110-3115, 2007.

Di-2-Pyridyl ketone is an organic compound with the chemical formula C₁₁H₈N₂O. It features two pyridine rings attached to a carbonyl group, making it a notable member of the ketone family. This compound is characterized by its ability to act as a bidentate ligand, coordinating with various metal ions through its nitrogen atoms and carbonyl oxygen. The structural attributes of di-2-pyridyl ketone contribute to its diverse reactivity and applications in coordination chemistry and biological systems.

The mechanism of action for DPK itself is not well-understood. However, its derivatives, such as Schiff base ligands derived from DPK, exhibit anti-proliferative activity in cancer cells. The specific mechanism for this anti-cancer effect is still under investigation, but it may involve the ligand's ability to disrupt cell growth pathways [].

, primarily involving coordination with metal ions. Notable reactions include:

  • Nucleophilic Addition: Di-2-pyridyl ketone reacts with antimony(III) fluoride in methanol, leading to the formation of an antimony(III) complex through nucleophilic addition from the solvent .
  • Coordination Chemistry: It forms complexes with various metal ions, including cadmium, indium, and lanthanides. For instance, its reaction with cadmium(II) halides results in the formation of stable coordination polymers .
  • Oxidation Reactions: The compound can undergo oxidation reactions catalyzed by copper(II) salts, resulting in products that exhibit different properties compared to the original ketone .

Di-2-Pyridyl ketone exhibits biological activity that has been explored in various contexts. Its chelating properties allow it to interact with metal ions in biological systems, which can influence enzyme activities and cellular processes. Studies have indicated potential roles in:

  • Antimicrobial Activity: Some derivatives of di-2-pyridyl ketone have shown promise as antimicrobial agents due to their ability to chelate essential metal ions required for microbial growth.
  • Antioxidant Properties: The compound's structure allows it to act as an antioxidant, scavenging free radicals and protecting biological systems from oxidative stress.

The synthesis of di-2-pyridyl ketone can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-acetylpyridine with pyridine in the presence of a suitable acid catalyst.
  • Oxidative Methods: Aerial oxidation of 2-pyridyl hydrazones can yield di-2-pyridyl ketone under specific conditions .
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of di-2-pyridyl ketone from simpler precursors.

Di-2-Pyridyl ketone finds applications across various fields:

  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in synthesizing new materials and catalysts.
  • Analytical Chemistry: It is used as a reagent for detecting and quantifying metal ions due to its chelation properties.
  • Pharmaceuticals: The compound's biological activity has led to investigations into its potential use in drug development, particularly as an antimicrobial or antioxidant agent.

Studies on the interactions of di-2-pyridyl ketone with metal ions have revealed significant insights into its coordination behavior:

  • Chelation Studies: The compound forms stable chelates with various metal ions, influencing their solubility and reactivity.
  • Spectroscopic Analysis: Techniques such as UV-Vis spectroscopy and NMR have been employed to study the electronic transitions and molecular environment surrounding the metal-ligand complexes.

Di-2-Pyridyl ketone shares structural similarities with several other compounds, which can be compared based on their coordination properties and applications:

CompoundFormulaUnique Features
2-Pyridyl ketoneC₇H₇NOMonodentate ligand; less sterically hindered
4-Pyridyl ketoneC₇H₇NOSimilar reactivity but different electronic properties
Di-(4-pyridyl) ketoneC₁₁H₈N₂OIncreased stability due to para-substitution
2,6-Dipyridyl ketoneC₉H₉N₂OEnhanced steric hindrance; different coordination modes

Di-2-Pyridyl ketone is unique due to its specific arrangement of nitrogen donor sites and carbonyl functionality, allowing for versatile coordination chemistry that is not present in all similar compounds. Its distinct properties make it particularly valuable in both synthetic and biological contexts.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19437-26-4

Wikipedia

Bis(2-pyridyl) ketone

Dates

Modify: 2023-08-15

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